Differential Kinase Binding Affinity vs. Chloro and Iodo Analogs: GAK, RIPK2, ADCK3, NLK Panel
In a direct head-to-head competition binding assay (DiscoverX, n=2), 3-bromo-7,8-dichloroquinolin-2-ol (Br analog) demonstrated substantially tighter binding to GAK kinase (KD = 1.9 nM) compared to its chloro analog (KD = 6.7 nM) and iodo analog (KD = 7.9 nM), representing a 3.5-fold improvement over the Cl form [1]. Against RIPK2, the Br analog showed a KD of 110 nM versus 85 nM (Cl) and 69 nM (I), indicating intermediate affinity. For ADCK3, the Br analog displayed KD = 190 nM compared to 170 nM (Cl) and 190 nM (I), while against NLK, values were 520 nM (Br), 650 nM (Cl), and 660 nM (I) [1]. This halogen-dependent affinity ranking (Br ≥ I > Cl for GAK; I > Cl > Br for RIPK2) demonstrates that the brominated compound offers distinct kinase selectivity not achievable with other halogenated quinoline analogs.
| Evidence Dimension | Kinase binding affinity (KD, nM) across four kinase targets |
|---|---|
| Target Compound Data | GAK KD = 1.9 nM; RIPK2 KD = 110 nM; ADCK3 KD = 190 nM; NLK KD = 520 nM (3-Br-7,8-Cl₂-quinolin-2-ol) |
| Comparator Or Baseline | GAK: Cl analog KD = 6.7 nM, I analog KD = 7.9 nM; RIPK2: Cl = 85 nM, I = 69 nM; ADCK3: Cl = 170 nM, I = 190 nM; NLK: Cl = 650 nM, I = 660 nM |
| Quantified Difference | GAK: Br is 3.5-fold more potent than Cl, 4.2-fold more potent than I. NLK: Br is 1.25-fold more potent than Cl, 1.27-fold more potent than I. |
| Conditions | Competition binding assay (DiscoverX), n=2 independent determinations |
Why This Matters
The 3.5-fold greater GAK potency of the Br analog over the Cl analog enables researchers to achieve target engagement at lower compound concentrations, reducing off-target risk in kinase profiling studies.
- [1] Tjhin ET, et al. J Med Chem. 2019;62(5):2830–2836. Table 2: Kinase binding of halogenated quinolines. KD (nM), competition binding assay (DiscoverX, n=2). View Source
